molecular formula C10H9BrClNO2 B12117840 4-bromo-N-(4-chlorophenyl)-3-oxobutanamide

4-bromo-N-(4-chlorophenyl)-3-oxobutanamide

Katalognummer: B12117840
Molekulargewicht: 290.54 g/mol
InChI-Schlüssel: MLTNGFFDYYDYSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(4-chlorophenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom at the 4th position and a chlorine atom at the 4th position of the phenyl ring, along with a ketone group at the 3rd position of the butanamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-chlorophenyl)-3-oxobutanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-bromoaniline attacks the carbonyl carbon of 4-chlorobenzoyl chloride, forming the desired amide product .

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromoaniline is coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-(4-chlorophenyl)-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4-bromo-N-(4-chlorophenyl)-3-oxobutanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-bromo-N-(4-chlorophenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-bromo-N-(4-bromophenyl)-3-oxobutanamide: Similar structure but with an additional bromine atom.

    4-chloro-N-(4-chlorophenyl)-3-oxobutanamide: Similar structure but with chlorine atoms instead of bromine.

    4-bromo-N-(4-methylphenyl)-3-oxobutanamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

4-bromo-N-(4-chlorophenyl)-3-oxobutanamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in biological applications .

Eigenschaften

Molekularformel

C10H9BrClNO2

Molekulargewicht

290.54 g/mol

IUPAC-Name

4-bromo-N-(4-chlorophenyl)-3-oxobutanamide

InChI

InChI=1S/C10H9BrClNO2/c11-6-9(14)5-10(15)13-8-3-1-7(12)2-4-8/h1-4H,5-6H2,(H,13,15)

InChI-Schlüssel

MLTNGFFDYYDYSS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)CC(=O)CBr)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.